molecular formula C10H15NO B1302794 1-(4-Isopropoxyphenyl)methanamine CAS No. 21244-34-8

1-(4-Isopropoxyphenyl)methanamine

Cat. No.: B1302794
CAS No.: 21244-34-8
M. Wt: 165.23 g/mol
InChI Key: BHCAOBYOKNTDLI-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO It is a derivative of benzylamine, where the benzene ring is substituted with an isopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps. For instance, p-methyl phenol can be used as a starting material, undergoing hydroxyl protection, bromine substitution, etherification, and deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(4-Isopropoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: 1-(4-Isopropoxyphenyl)methanamine is unique due to its specific substitution pattern and the presence of both an isopropoxy group and a methanamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCAOBYOKNTDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959550
Record name 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-82-5, 21244-34-8
Record name 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Isopropoxyphenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium cyanoborohydride (330 mg) was added to a solution of 770 mg of p-isopropoxybenzaldehyde and 4.0 g of ammonium acetate in 20 ml of methanol, and the mixture was stirred at room temperature for 40 hours. The reaction mixture was adjusted to pH 2 or less by addition of concentrated hydrochloric acid, and then concentrated. The residue was dissolved in water and the solution was washed with ethyl acetate. The aqueous layer was adjusted to pH 11 or more by addition of solid potassium hydroxide, and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water and saturated aqueous solution of sodium chloride in that order, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 110 mg of p-isopropoxybenzylamine.
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770 mg
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20 mL
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Synthesis routes and methods II

Procedure details

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